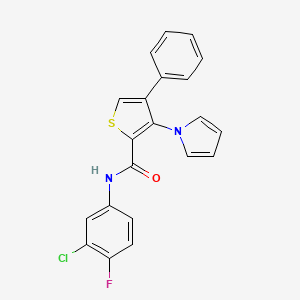
N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, commonly known as CP 55,940, is a synthetic cannabinoid compound that was first synthesized in 1993. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been used extensively in scientific research to study the endocannabinoid system and its effects on the body.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- The development of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the role of such compounds in cancer treatment. Analogs demonstrated significant tumor stasis in vivo, underlining their potential as therapeutic agents (Schroeder et al., 2009).
Polymer Science and Materials Engineering
- Research into new diphenylfluorene-based aromatic polyamides derived from bis(ether-carboxylic acids) showcases the utility of these compounds in creating high-performance materials. These polymers exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for advanced applications in electronics and coatings (Hsiao, Yang, & Lin, 1999).
- The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acids) or bis(ether amines) derived from 4-tert-butylcatechol further exemplify the adaptability and performance of these materials. Such polyamides offer a blend of solubility, thermal resistance, and durability advantageous for various technological applications (Hsiao, Yang, & Chen, 2000).
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2OS/c22-17-12-15(8-9-18(17)23)24-21(26)20-19(25-10-4-5-11-25)16(13-27-20)14-6-2-1-3-7-14/h1-13H,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPSUZDTFLNPRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane]](/img/structure/B2377994.png)
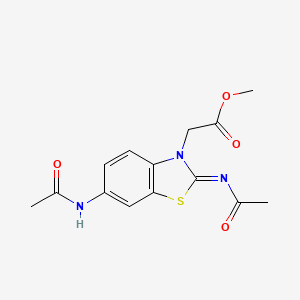
![2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid](/img/structure/B2377998.png)
![8-(2-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377999.png)
![Tert-butyl (3R,4S)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B2378003.png)
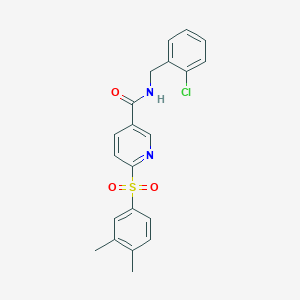

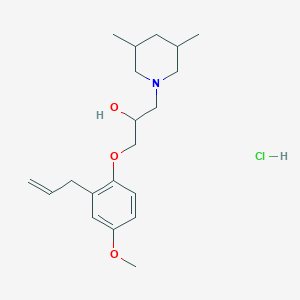
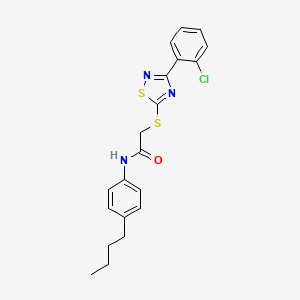
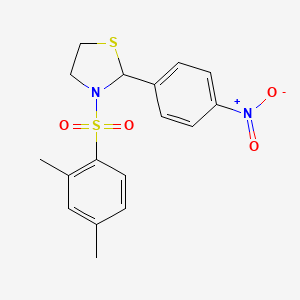
![N-(4-ethoxyphenyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2378009.png)
![methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2378011.png)
![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2378012.png)
![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2378015.png)